molecular formula C16H34N2 B5731311 N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5731311
M. Wt: 254.45 g/mol
InChI Key: HIHMKTRJJCAZJH-UHFFFAOYSA-N
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Description

N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group, an ethyl group, and a dimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the following steps:

    Formation of 4-tert-butylcyclohexylamine: This can be achieved by the reduction of 4-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Alkylation: The 4-tert-butylcyclohexylamine is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form N’-ethyl-4-tert-butylcyclohexylamine.

    Dimethylation: Finally, the N’-ethyl-4-tert-butylcyclohexylamine is reacted with dimethylamine under appropriate conditions to yield N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-tert-butylcyclohexyl)-N’-methyl-N,N-dimethylethane-1,2-diamine
  • N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-diethylethane-1,2-diamine

Uniqueness

N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2/c1-7-18(13-12-17(5)6)15-10-8-14(9-11-15)16(2,3)4/h14-15H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMKTRJJCAZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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